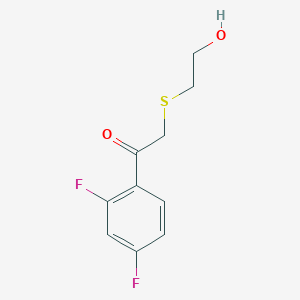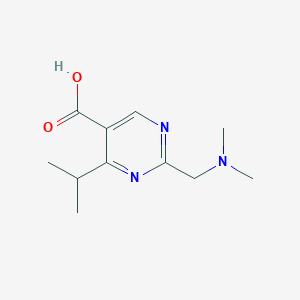![molecular formula C25H17BO3 B13652377 Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid is a unique compound that has garnered significant interest in the field of materials science and organic chemistry This compound is characterized by its spiro structure, which involves a central carbon atom connected to two different ring systems, namely fluorene and xanthene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate. The reaction is carried out in solvents like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The reactions are typically carried out at elevated temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki coupling reaction with aryl halides can produce biaryl compounds, while oxidation reactions can yield boronic esters .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of sensors and probes for detecting specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares the same spiro structure but lacks the boronic acid group, making it less reactive in certain chemical reactions.
Spiro[fluorene-9,9’-quinolino[3,2,1-de]acridine]: This compound has a similar spiro structure but with different ring systems, leading to distinct electronic and optical properties.
Uniqueness
The combination of the spiro structure and boronic acid group makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H17BO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-4-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H |
InChI Key |
HWHPWSGSPMRPLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)


![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)






![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)

